molecular formula C8H5IN2 B11858186 6-Iodocinnoline

6-Iodocinnoline

Cat. No.: B11858186
M. Wt: 256.04 g/mol
InChI Key: BEKBYGIAKIOYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5IN2. It is a derivative of cinnoline, where an iodine atom is substituted at the 6th position of the cinnoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Iodocinnoline can be synthesized through several methods. One common approach involves the iodination of cinnoline derivatives. For instance, the reaction of cinnoline with iodine in the presence of an oxidizing agent such as nitric acid can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a cinnoline derivative is reacted with an iodine source under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Iodocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Iodocinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-iodocinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with cellular proteins and nucleic acids, disrupting their normal functions .

Comparison with Similar Compounds

Uniqueness: 6-Iodocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

6-iodocinnoline

InChI

InChI=1S/C8H5IN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H

InChI Key

BEKBYGIAKIOYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1I

Origin of Product

United States

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